Cas no 1427427-80-2 (6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid)

6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid
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- MDL: MFCD23708342
- インチ: 1S/C11H10O4/c1-6-3-7(14-2)4-9-8(6)5-10(15-9)11(12)13/h3-5H,1-2H3,(H,12,13)
- InChIKey: IZAQATSEIVZBKP-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC(OC)=CC(C)=C2C=C1C(O)=O
6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM463673-250mg |
6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid |
1427427-80-2 | 95%+ | 250mg |
$1209 | 2023-02-18 | |
Aaron | AR01DZGG-250mg |
6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid |
1427427-80-2 | 95% | 250mg |
$1549.00 | 2025-02-10 | |
Aaron | AR01DZGG-500mg |
6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid |
1427427-80-2 | 95% | 500mg |
$2428.00 | 2025-02-10 | |
Ambeed | A1046615-1g |
6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid |
1427427-80-2 | 95% | 1g |
$1628.0 | 2024-08-03 | |
1PlusChem | 1P01DZ84-500mg |
6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid |
1427427-80-2 | 95% | 500mg |
$2222.00 | 2024-06-20 | |
Aaron | AR01DZGG-2.5g |
6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid |
1427427-80-2 | 95% | 2.5g |
$6059.00 | 2025-02-10 | |
Aaron | AR01DZGG-5g |
6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid |
1427427-80-2 | 95% | 5g |
$8952.00 | 2023-12-16 | |
1PlusChem | 1P01DZ84-100mg |
6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid |
1427427-80-2 | 95% | 100mg |
$1023.00 | 2024-06-20 | |
1PlusChem | 1P01DZ84-5g |
6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid |
1427427-80-2 | 95% | 5g |
$8086.00 | 2024-06-20 | |
A2B Chem LLC | AX30996-2.5g |
6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid |
1427427-80-2 | 95% | 2.5g |
$4654.00 | 2024-04-20 |
6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid 関連文献
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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9. Back matter
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
6-methoxy-4-methyl-1-benzofuran-2-carboxylic acidに関する追加情報
Professional Introduction to 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid (CAS No. 1427427-80-2)
6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1427427-80-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a benzofuran core with methoxy and methyl substituents, has garnered attention due to its structural versatility and potential biological activities. The benzofuran scaffold is a privileged structure in medicinal chemistry, often found in natural products and bioactive molecules. The presence of the carboxylic acid functional group at the 2-position enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The structural features of 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid contribute to its unique chemical properties. The methoxy group at the 6-position and the methyl group at the 4-position introduce steric and electronic effects that can influence its interactions with biological targets. This compound has been studied for its potential applications in drug discovery, particularly as a precursor or analog in the synthesis of more complex molecules. The benzofuran core is known for its stability and ability to form hydrogen bonds, which are crucial for binding to biological receptors.
Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid. By leveraging machine learning algorithms, researchers can predict binding affinities and identify potential drug candidates with higher accuracy. This approach has accelerated the discovery process, allowing for rapid evaluation of thousands of compounds based on their structural features. The carboxylic acid moiety, in particular, has been shown to enhance binding interactions with certain protein targets, making it an attractive feature for drug design.
In the context of natural product chemistry, 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid may serve as a key intermediate in the synthesis of bioactive compounds isolated from plants or microorganisms. Benzofuran derivatives are prevalent in nature and have been associated with various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The methoxy and methyl groups present in this compound can be further modified to explore new pharmacophores or enhance existing ones. Such modifications are essential for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
The synthesis of 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid typically involves multi-step organic reactions that require careful optimization. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in catalytic methods have improved the efficiency of these reactions, reducing both reaction times and waste generation. For instance, transition metal-catalyzed cross-coupling reactions have enabled the introduction of complex substituents with high selectivity.
The pharmaceutical industry has shown interest in 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid due to its potential as a building block for novel therapeutics. Researchers are exploring its derivatives as inhibitors or modulators of enzyme targets implicated in diseases such as cancer and neurodegenerative disorders. The carboxylic acid group provides opportunities for further derivatization into esters or amides, which can improve pharmacokinetic profiles. Additionally, the benzofuran core's aromaticity allows for π-stacking interactions with biological targets, enhancing binding affinity.
In conclusion,6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid (CAS No. 1427427-80-2) represents a promising compound in medicinal chemistry with diverse applications. Its structural features make it a versatile intermediate for synthesizing bioactive molecules, while recent advancements in computational and synthetic chemistry continue to expand its potential use cases. As research progresses, this compound is likely to play an increasingly important role in the development of new drugs targeting various therapeutic areas.
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